molecular formula C35H41K3N2O14S4 B12373805 tripotassium;(2E)-3-(4-carboxybutyl)-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-methyl-1-(3-sulfonatopropyl)indole-5-sulfonate

tripotassium;(2E)-3-(4-carboxybutyl)-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-methyl-1-(3-sulfonatopropyl)indole-5-sulfonate

Cat. No.: B12373805
M. Wt: 959.3 g/mol
InChI Key: FAVLRQSUPTVDEI-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tripotassium;(2E)-3-(4-carboxybutyl)-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-methyl-1-(3-sulfonatopropyl)indole-5-sulfonate is a complex organic compound that features multiple functional groups, including carboxyl, sulfonate, and indolium moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex compound typically involves multiple steps, including the formation of the indolium core, the introduction of sulfonate groups, and the attachment of carboxybutyl and sulfonatopropyl side chains. Each step requires specific reagents and conditions, such as:

    Formation of the indolium core: This might involve the cyclization of a suitable precursor under acidic conditions.

    Introduction of sulfonate groups: Sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.

    Attachment of side chains: This could involve alkylation or acylation reactions using appropriate alkyl or acyl halides.

Industrial Production Methods

Industrial production of such compounds would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The sulfonate groups can be oxidized to form sulfonic acids.

    Reduction: The indolium core can be reduced to form indole derivatives.

    Substitution: The carboxyl and sulfonate groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions such as basic or acidic environments, depending on the specific reaction.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biology, it might be used as a fluorescent probe or a labeling agent due to its indolium core, which can exhibit fluorescence.

Medicine

Industry

In industry, it might be used in the production of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, if used as a fluorescent probe, it might interact with specific biomolecules, leading to changes in fluorescence that can be detected and measured.

Comparison with Similar Compounds

Similar Compounds

    Tripotassium indolium sulfonate: Similar in structure but lacks the carboxybutyl side chain.

    Disodium indolium sulfonate: Similar but with different counterions and possibly different solubility properties.

Uniqueness

The uniqueness of tripotassium;(2E)-3-(4-carboxybutyl)-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-methyl-1-(3-sulfonatopropyl)indole-5-sulfonate lies in its specific combination of functional groups, which can confer unique chemical and physical properties, such as solubility, reactivity, and biological activity.

Properties

Molecular Formula

C35H41K3N2O14S4

Molecular Weight

959.3 g/mol

IUPAC Name

tripotassium;(2E)-3-(4-carboxybutyl)-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-methyl-1-(3-sulfonatopropyl)indole-5-sulfonate

InChI

InChI=1S/C35H44N2O14S4.3K/c1-34(2)27-23-25(54(46,47)48)14-16-29(27)36(19-9-21-52(40,41)42)31(34)11-5-4-6-12-32-35(3,18-8-7-13-33(38)39)28-24-26(55(49,50)51)15-17-30(28)37(32)20-10-22-53(43,44)45;;;/h4-6,11-12,14-17,23-24H,7-10,13,18-22H2,1-3H3,(H4-,38,39,40,41,42,43,44,45,46,47,48,49,50,51);;;/q;3*+1/p-3

InChI Key

FAVLRQSUPTVDEI-UHFFFAOYSA-K

Isomeric SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)CCCCC(=O)O)CCCS(=O)(=O)[O-])C.[K+].[K+].[K+]

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)CCCCC(=O)O)CCCS(=O)(=O)[O-])C.[K+].[K+].[K+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.